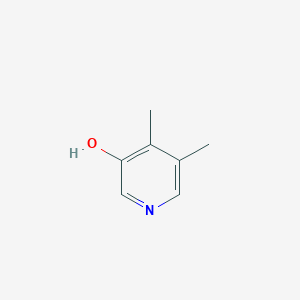

3-Hydroxy-4,5-dimethylpyridine

Description

Interdisciplinary Research Relevance

While specific biological activity studies on 3-Hydroxy-4,5-dimethylpyridine are not widely documented in peer-reviewed literature, its structural framework is pertinent to interdisciplinary fields, particularly medicinal chemistry. Pyridine (B92270) and its derivatives are considered "privileged structures" in drug discovery, forming the core of numerous natural products and synthetic pharmaceutical agents. bldpharm.com

The hydroxypyridine motif is a key pharmacophore that can interact with biological targets such as enzymes. chemicalbook.com For example, derivatives like 3-hydroxy-2-methylpyridine (B140910) have been investigated for their ability to inhibit processes associated with protein-misfolding disorders. apacpharma.com Furthermore, various dimethylpyridine derivatives have been explored as cyclooxygenase (COX) inhibitors and for their potential in cancer research. guidechem.com The unique arrangement of functional groups in this compound makes it a candidate for future investigation in these and other therapeutic areas, serving as a potential building block for more complex, biologically active molecules.

Historical Context of Pyridine Derivatives in Academic Inquiry

The study of this compound is built upon a rich history of pyridine chemistry. Impure pyridine was first isolated in the 1850s from the oily mixture produced by the strong heating of bones. bldpharm.com For many years, the primary industrial source of pyridine was coal tar. bldpharm.com

The determination of pyridine's chemical structure as a nitrogen-containing analogue of benzene (B151609) spurred the development of synthetic methods for its derivatives. chemical-suppliers.eu One of the first major syntheses was reported in 1881 by Arthur Rudolf Hantzsch. chemical-suppliers.eu The Hantzsch pyridine synthesis typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849). chemical-suppliers.eu Another foundational method, the Chichibabin pyridine synthesis, was developed in 1924 and remains influential in industrial routes, often using aldehydes and ammonia as reactants. These pioneering synthetic routes paved the way for the creation of a vast library of substituted pyridines, enabling extensive research into their properties and applications and providing the fundamental chemical knowledge base from which the synthesis of specific molecules like this compound would later emerge.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-8-4-7(9)6(5)2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNTYTHZHRCOCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Hydroxy 4,5 Dimethylpyridine and Its Analogues

Precursor-Based Synthesis Approaches

These methods begin with a pre-formed pyridine (B92270) derivative and introduce or modify functional groups to arrive at the target 3-hydroxy-4,5-dimethylpyridine structure.

Direct Synthesis from Pyridine Derivatives

One of the most direct routes to 3-hydroxypyridines involves the functionalization of a pre-existing pyridine ring. This can be achieved through various reactions, including sulfonation followed by alkali fusion. In this method, pyridine is first sulfonated to produce pyridine-3-sulfonic acid. This intermediate is then fused with sodium hydroxide (B78521) at high temperatures, followed by neutralization, to yield 3-hydroxypyridine (B118123). guidechem.com While this method is established for the parent 3-hydroxypyridine, its application to the synthesis of the more substituted this compound would require a correspondingly substituted starting pyridine.

Another approach involves the direct oxidation of pyridine derivatives. For instance, substituted pyridines can be oxidized using reagents like hydrogen peroxide under mild acidic conditions to introduce a hydroxyl group. guidechem.com The regioselectivity of this oxidation is a critical factor and depends on the nature and position of the existing substituents on the pyridine ring.

Conversion from Hydroxyl Precursors (e.g., Hydroxyl-to-Chloro Conversion)

While the goal is to synthesize a hydroxypyridine, transformations involving the hydroxyl group are crucial for creating analogues. A common strategy in pyridine chemistry is the conversion of a hydroxyl group into a chloro group, which can then be further manipulated. This is typically achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov The resulting chloropyridine is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

The reverse transformation, converting a chloro-substituent to a hydroxyl group, is also a viable synthetic route. For example, 3-chloropyridine (B48278) can be converted to 3-hydroxypyridine by reaction with a basic hydroxide in a suitable solvent at elevated temperatures. google.com This approach could be applied to a suitably substituted chlorodimethylpyridine to yield this compound.

The tosylation of a hydroxyl group to form a tosylate is another method to convert the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions. proprep.com This process often utilizes tosyl chloride in the presence of a base like pyridine. proprep.com

| Transformation | Reagents | Product | Reference |

| Hydroxyl to Chloro | POCl₃ | Chloropyridine | nih.gov |

| Chloro to Hydroxyl | NaOH, Propylene Glycol | Hydroxypyridine | google.com |

| Hydroxyl to Tosylate | Tosyl Chloride, Pyridine | Pyridyl Tosylate | proprep.com |

Reduction Methods from Nitro Derivatives

The reduction of nitropyridines offers another pathway to functionalized pyridines. While the direct reduction of a nitropyridine typically yields an aminopyridine, subsequent reactions can lead to the desired hydroxyl functionality. A common method for the reduction of nitroarenes to anilines is of significant interest in industrial chemistry. researchgate.net

A one-pot synthesis method for 2-hydroxy-5-nitropyridine (B147068) has been developed, which involves the nitration of 2-aminopyridine, followed by a diazotization reaction. google.com This highlights a pathway where a nitro group is introduced and then the amino group is converted to a hydroxyl group.

Furthermore, the reduction of vicinally substituted 3-nitropyridines using zinc and ammonium (B1175870) chloride under ultrasonication has been shown to produce N-(3-pyridyl)hydroxylamines. researchgate.net While not a direct route to 3-hydroxypyridines, these hydroxylamine (B1172632) derivatives could potentially be converted to the target compounds through further synthetic steps.

De Novo Ring Construction Approaches

These methods build the pyridine ring from acyclic precursors, offering a high degree of flexibility in introducing various substituents.

Hantzsch Dihydropyridine Condensation Variations

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. nih.govwikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgorganic-chemistry.org

This method is highly versatile and can be adapted to produce a wide variety of substituted pyridines. alfa-chemistry.comresearchgate.net For the synthesis of this compound, appropriate starting materials would be required to yield the desired substitution pattern on the resulting pyridine ring. The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the pyridine derivative. wikipedia.org Various oxidizing agents can be used for this aromatization step. alfa-chemistry.com

| Reactants | Product | Key Features | Reference |

| Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Multi-component reaction, versatile for substituted pyridines | wikipedia.orgorganic-chemistry.org |

Multi-Stage Synthesis Protocols (e.g., Furfural-Involved Routes)

An increasingly important and sustainable approach to pyridine synthesis involves the use of bio-based feedstocks, with furfural (B47365) being a prominent starting material. springerprofessional.deresearchgate.net Various methods have been developed to convert furfural and its derivatives into 3-hydroxypyridines.

One such method involves the reaction of 2-acylfurans with nitrogen-containing compounds like ammonia at high temperatures and pressures. google.com This process leads to a ring expansion of the furan (B31954) to form the 3-hydroxypyridine core. dur.ac.uk This route has been shown to be effective for producing derivatives such as 2-ethyl-6-methyl-3-hydroxypyridine with high yields. google.com

A direct and environmentally friendly method utilizes a Raney Fe catalyst to produce 3-hydroxypyridine from furfural in water with ammonia as the nitrogen source. springerprofessional.de This process operates under relatively mild conditions. Another patented method describes the preparation of 3-hydroxypyridine from furfural using a skeletal iron-based catalyst in deionized water. google.com These furfural-based routes offer a green alternative to traditional pyridine syntheses that rely on fossil fuel-derived precursors. springerprofessional.deresearchgate.net

A proposed pathway for the synthesis of 3-hydroxypyridine from furfural over a Raney Fe catalyst involves the activation of the aldehyde group of furfural. researchgate.net

| Starting Material | Key Reagents/Catalysts | Product | Reference |

| 2-Acylfuran | Ammonia, High T & P | 3-Hydroxypyridine derivative | google.comdur.ac.uk |

| Furfural | Raney Fe, Ammonia, Water | 3-Hydroxypyridine | springerprofessional.de |

| Furfural | Skeletal iron-based catalyst, Ammonia source, Water | 3-Hydroxypyridine | google.com |

Synthesis from Acyclic Compounds

The construction of the this compound core from acyclic, or open-chain, compounds represents a fundamental approach in synthetic organic chemistry. One practical and efficient method involves the assembly of the substituted pyridine ring through a reaction cascade commencing with readily available acyclic precursors.

A documented protocol outlines the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives, including the dimethyl variant, by reacting an allylamine (B125299) or benzylamine (B48309) with an α-bromo ketone. This initial reaction is followed by a subsequent N-dealkylation step to yield the final hydroxypyridine product. This strategy provides a straightforward pathway to the pyridine skeleton without requiring pre-existing heterocyclic starting materials, demonstrating the versatility of building complex aromatic systems from simple, linear components.

Stereoselective and Regioselective Synthesis Studies

The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific position of chemical modifications (regioselectivity) is paramount in modern chemical synthesis, particularly for producing compounds with specific biological or material properties.

Regioselectivity Optimization in Functionalization

Regioselectivity in the functionalization of the 3-hydroxypyridine scaffold is a significant challenge due to the multiple reactive sites on the pyridine ring. The electronic properties of the ring, influenced by the nitrogen atom and the hydroxyl group, dictate the preferred positions for electrophilic and nucleophilic attack.

Research into the functionalization of 3-hydroxypyridine carboxylates has demonstrated that neighboring group assistance can be a powerful tool for achieving high regioselectivity. Under mild conditions, the deprotonated phenolic hydroxyl group can assist in directing hydrolysis, transesterification, and aminolysis to a specific ester group on the pyridine ring. This internal catalytic effect allows for the selective modification of one position over others without the need for complex protecting group strategies.

Another approach to achieving regioselectivity is through hetero-Diels–Alder reactions. The synthesis of structurally diverse 2,5,6-trisubstituted 3-hydroxypyridines can be accomplished with high regioselectivity by the cycloaddition of 1-azadienes with internal alkynes. The choice of reactants and reaction conditions allows for predictable control over the substitution pattern of the resulting pyridine ring.

The table below summarizes key findings in regioselective functionalization.

Table 1: Studies in Regioselective Functionalization of 3-Hydroxypyridine Systems| Method | Key Principle | Outcome |

|---|---|---|

| Neighboring Group Assistance | The internal hydroxyl group directs reactions to an adjacent ester function. | Realized regioselective hydrolysis, transesterification, and aminolysis under mild conditions. |

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control when synthesizing derivatives of this compound involves introducing new chiral centers with a specific three-dimensional orientation. The catalytic asymmetric synthesis of chiral pyridine derivatives is recognized as a challenging field. The inherent properties of the pyridine nucleus, such as the Lewis basicity of the nitrogen atom, can lead to catalyst deactivation and complicate stereoselective transformations. chim.it

Despite these challenges, several strategies have been developed to impart stereochemical control:

Asymmetric Catalysis: This is a primary strategy for constructing optically active compounds. chim.it For pyridine derivatives, this can involve asymmetric additions to double bonds, catalytic asymmetric reductions of ketones or olefins, and asymmetric cross-coupling reactions. chim.it Chiral ligands attached to a metal catalyst create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. This method is reliable and versatile for creating enantiomerically pure compounds. sigmaaldrich.com For example, chiral oxazolidinones or pseudoephedrine can be used to direct the alkylation of a side chain attached to the pyridine ring.

Substrate Control: Existing stereocenters in the starting material can influence the stereochemistry of newly formed centers. This is particularly relevant when synthesizing more complex derivatives starting from a chiral precursor.

The development of effective stereocontrolled methods is often hampered by the coordinating ability of the pyridine nitrogen, which can interfere with the metal center of the catalyst. chim.it Overcoming this challenge requires the careful design of catalysts and reaction conditions that are tolerant of the pyridine moiety. chim.it

Isotopic Labeling Synthesis

Isotopic labeling involves the incorporation of isotopes, such as ¹⁵N or ¹³C, into a molecule at a specific position. This technique is invaluable for mechanistic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy.

¹⁵N-Labeling Strategies for Pyridine Nucleus

The introduction of a ¹⁵N atom into the pyridine nucleus of this compound or its analogues provides a powerful probe for studying chemical and biological systems. The ¹⁵N chemical shifts are highly sensitive to the local electronic environment, including protonation states and hydrogen bonding. Several synthetic routes have been established for the ¹⁵N-labeling of pyridines.

One prominent two-step process begins with the synthesis of an alkoxy-3,4-dihydro-2H-pyran precursor that already contains the desired substitution pattern. This intermediate is formed via a Diels-Alder reaction between a vinyl ether and an α,β-unsaturated carbonyl compound. The pyran is then converted into the corresponding ¹⁵N-labeled pyridine using a ¹⁵N-labeled nitrogen source, most commonly ¹⁵NH₄Cl. This method has been successfully used to synthesize analogues like 3,5-dimethylpyridine-¹⁵N.

Another general approach for ¹⁵N-labeling involves the ring-opening of a pre-formed pyridine to a Zincke imine intermediate, followed by ring-closure with a ¹⁵N-labeled ammonia salt, such as ¹⁵NH₄Cl. This strategy is effective for a wide range of substituted pyridines and typically results in very high levels of isotopic incorporation (>95%).

The table below outlines common strategies for ¹⁵N-labeling of the pyridine nucleus.

Table 2: Synthetic Routes for ¹⁵N-Labeling of Pyridines| Route | Description | Key Reagents |

|---|---|---|

| Route I | Starts from a pre-formed pyrylium (B1242799) salt containing the desired substituents. | Pyrylium salt, ¹⁵NH₄Cl |

| Route II | A two-step process via a dihydropyran intermediate. | α,β-unsaturated carbonyl, vinyl ether, ¹⁵NH₄Cl |

| Zincke Imine Method | Ring-opening of a pyridine to an imine, followed by ring-closure. | N-Tf-pyridinium salt, ¹⁵NH₄Cl |

Chemical Reactivity and Transformation Studies of 3 Hydroxy 4,5 Dimethylpyridine Derivatives

Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 3-Hydroxy-4,5-dimethylpyridine is activated towards electrophilic substitution by the presence of the electron-donating hydroxyl and dimethyl groups. The positions ortho and para to the activating hydroxyl group (positions 2, 4, and 6) are expected to be the most reactive. However, the positions are already substituted (3-hydroxy, 4,5-dimethyl), leaving the C2 and C6 positions as the primary sites for substitution.

Electrophilic Substitution Pathways

The electron-donating effects of the hydroxyl group at the C3 position and the methyl groups at the C4 and C5 positions increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Theoretical studies on similar hydroxypyridine systems suggest that the hydroxyl group's activating effect is dominant, directing incoming electrophiles primarily to the ortho and para positions. For this compound, the C2 and C6 positions are the most likely sites for electrophilic substitution.

Common electrophilic substitution reactions for activated pyridine rings include nitration, sulfonation, and halogenation.

Nitration: Under standard nitrating conditions, using a mixture of concentrated nitric acid and sulfuric acid, the nitro group (NO₂) is expected to be introduced at the C2 or C6 position.

Sulfonation: Reaction with fuming sulfuric acid (oleum) would likely lead to the introduction of a sulfonic acid group (SO₃H) at the C2 or C6 position.

Halogenation: Bromination or chlorination, typically in the presence of a Lewis acid catalyst, is also anticipated to occur at the C2 or C6 positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4,5-dimethylpyridin-3-ol and/or 6-Nitro-4,5-dimethylpyridin-3-ol |

| Sulfonation | SO₃, H₂SO₄ | This compound-2-sulfonic acid and/or this compound-6-sulfonic acid |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4,5-dimethylpyridin-3-ol and/or 6-Bromo-4,5-dimethylpyridin-3-ol |

Nucleophilic Substitution Reactions (e.g., Chloride Displacement)

The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halide, is present at the C2, C4, or C6 position. For derivatives of this compound, a chloro-substituted precursor, for instance, 2-chloro-4,5-dimethylpyridin-3-ol, would be susceptible to nucleophilic attack.

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. Strong nucleophiles such as alkoxides, amides, and thiolates are commonly employed. For example, the displacement of a chloride ion at the C2 position by a methoxide (B1231860) ion would yield 2-methoxy-4,5-dimethylpyridin-3-ol.

Organometallic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely applicable to pyridine derivatives. cem.comwikipedia.org Halogenated derivatives of this compound, such as a bromo or iodo substituted version, can serve as effective substrates in these transformations.

Common cross-coupling reactions applicable to pyridine systems include:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridine ring.

Heck Coupling: This reaction couples a halide with an alkene to form a substituted alkene.

Stille Coupling: This reaction utilizes organotin compounds as the coupling partners for halides.

Negishi Coupling: This reaction employs organozinc reagents for the cross-coupling with halides. cem.com

These reactions offer a versatile methodology for the synthesis of a wide array of complex derivatives of this compound by forming new C-C bonds at specific positions on the pyridine ring. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C |

Functional Group Interconversions

The hydroxyl and methyl groups of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation of Alkyl Substituents

The methyl groups at the C4 and C5 positions can be oxidized to introduce other functional groups. The conditions for such oxidations need to be carefully controlled to avoid over-oxidation or reaction at other sites of the molecule. Mild oxidizing agents can convert the methyl groups into hydroxymethyl groups (-CH₂OH) or formyl groups (-CHO). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl groups to carboxylic acid groups (-COOH). The selective oxidation of one methyl group over the other can be challenging and may require specific directing group strategies. The oxidation of alkyl side chains on aromatic rings is a well-established transformation. mdpi.com

| Oxidizing Agent | Typical Product Functional Group |

| Selenium Dioxide (SeO₂) | Formyl (-CHO) |

| Chromium Trioxide (CrO₃) | Carboxylic Acid (-COOH) |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Hydroxyl Group Derivatization

The hydroxyl group at the C3 position is a versatile handle for further functionalization. It can readily undergo reactions typical of phenolic hydroxyl groups.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis) will form the corresponding ethers. For example, reacting this compound with methyl iodide in the presence of a base like sodium hydride would yield 3-methoxy-4,5-dimethylpyridine.

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine (B128534) to form esters. For instance, treatment with acetyl chloride would produce 3-acetoxy-4,5-dimethylpyridine.

Derivatization for Analysis: The hydroxyl group can be derivatized to enhance its properties for analytical purposes, such as improving its detectability in chromatography. rsc.orgresearchgate.net Reagents like dansyl chloride or silylating agents (e.g., BSTFA) are commonly used for this purpose.

Complex Formation and Intermolecular Interactions

The molecular structure of this compound, featuring a hydroxyl group and a nitrogen atom within the pyridine ring, provides active sites for engaging in various intermolecular interactions. These interactions are fundamental to the formation of supramolecular structures and play a crucial role in the compound's behavior in different chemical environments.

Hydrogen bonding is a significant directional interaction that influences the structural and electronic properties of molecules in both their ground and electronically excited states. nih.gov In derivatives of 3-hydroxypyridine (B118123), the hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor.

Theoretical calculations and spectroscopic studies on similar hydroxyphenyl imidazo[1,2-a]pyridine (B132010) systems have shown that hydrogen bonding interactions can be significantly different in the ground (S₀) and first excited (S₁) states. nih.gov Upon photoexcitation, changes in electron density can lead to either strengthening or weakening of the hydrogen bond. nih.gov A strengthening of the intermolecular hydrogen bond in the excited state typically results in a red-shift of the emission spectrum, whereas a weakening leads to a blue-shift. nih.gov This phenomenon is attributed to the altered acidity of the hydroxyl proton and basicity of the nitrogen atom in the excited state.

For instance, studies on 3-hydroxyflavone (B191502) have demonstrated that in solvents with sufficient hydrogen bond accepting capabilities, deprotonation can occur in the ground state to form an anion, a process influenced by hydrogen bonding. researchgate.net While specific experimental data for this compound is not extensively available, the general principles observed in related hydroxypyridine derivatives can be extrapolated. The formation of intermolecular hydrogen bonds with solvent molecules or other co-solutes is expected to modulate the photophysical properties of this compound.

Table 1: Expected Spectroscopic Shifts in this compound Derivatives due to Hydrogen Bonding

| Interaction Type | State | Expected Spectral Shift | Reference |

| Hydrogen Bond Donor (O-H) | Ground State | Red-shift in absorption | nih.gov |

| Hydrogen Bond Donor (O-H) | Excited State | Red-shift in emission (if H-bond strengthens) | nih.gov |

| Hydrogen Bond Acceptor (N) | Ground State | Blue-shift in absorption | nih.gov |

| Hydrogen Bond Acceptor (N) | Excited State | Blue-shift in emission (if H-bond weakens) | nih.gov |

The pyridine moiety in this compound allows it to participate in donor-acceptor systems. The nitrogen atom possesses a lone pair of electrons, enabling it to act as an electron donor (Lewis base). Conversely, the aromatic ring can act as a weak electron acceptor. The presence of the electron-donating hydroxyl and methyl groups enhances the electron density of the pyridine ring, potentially increasing its donor capability.

In the presence of suitable electron acceptors, such as metal ions or electron-deficient organic molecules, this compound can form donor-acceptor complexes. Research on related 3-hydroxy-2,2'-bipyridine derivatives has shown their efficacy as selective probes for cations like Cu²⁺ and Zn²⁺, indicating the formation of coordination complexes. researchgate.neturfu.ru The interaction with these cations leads to significant changes in the photophysical properties of the molecules, such as a hypsochromic shift (blue-shift) of the emission maximum and an increase in emission intensity. urfu.ru

Conjugated donor-acceptor molecules are of significant interest due to their unique photo- and electro-physical properties. rsc.org While specific studies on donor-acceptor systems involving this compound are limited, its structural features suggest its potential to form such systems. The formation of these complexes is often characterized by the appearance of new absorption bands in the electronic spectrum, corresponding to charge-transfer transitions.

Table 2: Potential Donor-Acceptor Interactions of this compound

| Role of this compound | Interacting Species | Type of Interaction | Potential Application | Reference |

| Electron Donor (Lewis Base) | Metal Cations (e.g., Zn²⁺, Cu²⁺) | Coordination Complex | Fluorescent Sensors | researchgate.neturfu.ru |

| Electron Donor | Electron-deficient aromatics | Charge-Transfer Complex | Organic Electronics | rsc.org |

| Hydrogen Bond Donor/Acceptor | Organic molecules with complementary functional groups | Hydrogen-bonded complex | Crystal Engineering | nih.gov |

Structure Activity Relationship Sar and Structural Analogue Investigations

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues based on the hydroxypyridine scaffold involves systematic modifications to understand and improve interactions with biological targets. Synthetic strategies are often tailored to introduce diverse functionalities on the core structure.

The integrity and orientation of the central pyridine (B92270) ring are often crucial for biological activity. In studies of related 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK), early modifications demonstrated that the pyridin-4(1H)-one nucleus was a key element of the pharmacophore. jst.go.jp Investigations into shifting the position of the nitrogen atom within the central heteroaromatic ring resulted in a decrease in cellular potency, highlighting the importance of the nitrogen's location for effective biological interaction. jst.go.jp Similarly, for analogues designed as anticancer agents, optimal "B" rings in the pharmacophore included pyridine, thiophene, and furan (B31954), indicating that while the pyridine ring is effective, other bioisosteric rings can maintain high in vitro potency.

The nature and position of substituents on the pyridine ring and its associated moieties profoundly influence the chemical and biochemical properties of the compounds.

For AMPK Activators: In the optimization of 3,5-dimethylpyridin-4(1H)-one derivatives, modifying the terminal aromatic group was a key strategy. This led to the discovery that a trifluoromethyl-substituted compound exhibited potent AMPK activation activity. jst.go.jp Further optimization to improve aqueous solubility while maintaining activity was achieved by introducing a 2-[({1′-[(4-fluorophenyl)methyl]-2-methyl-1′,2′,3′,6′-tetrahydro[3,4′-bipyridin]-6-yl}oxy)methyl] group. jst.go.jpnih.gov

For Botulinum Neurotoxin (BoNT) Inhibitors: For inhibitors based on the 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione (3,4-HOPTO) scaffold, SAR studies focused on N-substitution of the core structure. nih.gov These modifications were instrumental in improving inhibitory potency against the BoNT/A1 light chain (LC), achieving IC50 values in the low micromolar range. nih.govrsc.org

For Anticancer Agents: SAR studies on methoxylbenzoyl-aryl-thiazole analogues revealed that introducing an amino group between the "A" and "B" rings of the structure yielded potent water-soluble compounds that effectively inhibited cancer cell growth. nih.gov

SAR for Enzyme Inhibition and Receptor Modulation

SAR studies have been successfully applied to modulate the interaction of hydroxypyridine derivatives with specific enzymes and receptors, leading to the development of compounds with tailored activity profiles.

Systematic structural modifications have enabled the fine-tuning of inhibitory or activation potency against specific enzyme targets.

AMPK Activators: A series of novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds were synthesized and evaluated as indirect AMP-activated protein kinase (AMPK) activators. jst.go.jpnih.gov Optimization of a lead compound from a chemical library, compound 4a , led to the development of compound 25 (2-[({1′-[(4-fluorophenyl)methyl]-2-methyl-1′,2′,3′,6′-tetrahydro[3,4′-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one), which demonstrated potent AMPK activating activity and good aqueous solubility. jst.go.jpnih.gov Unlike direct AMPK activators, this series of compounds displayed selective cell growth inhibitory activity against certain human breast cancer cell lines. jst.go.jp

Botulinum Neurotoxin A (BoNT/A) Light Chain Inhibitors: The 3-hydroxy-1,2-dimethylpyridine-4(1H)-thione (3,4-HOPTO) scaffold was identified as a metal-binding motif for the inhibition of the BoNT/A1 light chain (LC), a zinc metalloprotease. nih.govrsc.org An initial screen identified three derivatives containing this scaffold that inhibited the enzyme by over 95% at a concentration of 1 mM. nih.govrsc.org Subsequent synthesis and SAR studies on N-substituted derivatives led to compounds with improved inhibitory potency, achieving low micromolar IC50 values. rsc.org

| Compound | Modification | Biochemical IC50 (µM) |

|---|---|---|

| Parent Scaffold | Initial 3,4-HOPTO hit | >1000 (at 1mM) |

| Derivative 1 | N-substitution | Low µM Range |

| Compound 40 | Optimized N-substitution | Low µM Range |

The structural features of hydroxypyridine analogues are critical determinants of their binding affinity and selectivity for different biological targets.

Receptor Selectivity: The substitution pattern on the core scaffold can dictate selectivity between different receptor subtypes. For instance, studies on 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives showed that the functional activity profile—whether a compound acts as an agonist or an inverse agonist—depends mainly on the substitution pattern of the pyrazole (B372694) ring. mdpi.com This allowed for the development of highly selective ligands for the Cannabinoid Type 2 (CB2) receptor over the CB1 receptor. mdpi.com

Metal Ion Selectivity: Bifunctional 3-hydroxy-4-pyridinones have been investigated for their ability to bind metal ions. mdpi.com Solution studies demonstrated that these compounds are particularly selective for Fe(III) over other biologically relevant metal ions such as Cu(II), Zn(II), and Al(III). mdpi.com This selectivity makes them promising candidates for iron-chelating agents, as they are less likely to interfere with the homeostasis of other essential metals. mdpi.com

| Ligand Type | Target Metal Ion | Competing Metal Ions | Selectivity Profile |

|---|---|---|---|

| Bifunctional 3-hydroxy-4-pyridinones | Fe(III) | Cu(II), Zn(II), Al(III) | High selectivity for Fe(III) |

Pharmacophore Elements: Early SAR studies on 3,5-dimethylpyridin-4(1H)-one derivatives confirmed that the pyridin-4(1H)-one nucleus itself was a key component of the pharmacophore required for AMPK activation. jst.go.jp

SAR studies not only improve potency and selectivity but also provide crucial insights into the mechanism of action at a molecular level.

Active-Site Inhibition: For the 3,4-HOPTO-based inhibitors of BoNT/A1 LC, the scaffold was identified as a metal binding group designed to target the catalytic zinc ion in the enzyme's active site. nih.gov To confirm this mechanism, competition assays were performed with a known active-site inhibitor, 2,4-dichlorocinnamic hydroxamate (DCHA). The results supported a competitive mode of inhibition, indicating that the 3,4-HOPTO derivatives function by binding to the active site and chelating the essential zinc ion. nih.govnih.gov

Binding Mode Analysis: In the development of selective PPARγ modulators, X-ray crystallography was used to investigate the binding mode of a lead compound and its analogues. nih.gov This structural information revealed that the compounds occupied the same binding pocket as a parent compound (DS-6930), providing a molecular basis for the observed activity and guiding further chemical modifications to achieve the desired intermediate agonist profile. nih.gov

Conformational Analysis and Molecular Recognition of 3-Hydroxy-4,5-dimethylpyridine

The three-dimensional conformation of a molecule is pivotal to its interaction with biological targets, governing the principles of molecular recognition. For this compound, a substituted hydroxypyridine, its conformational landscape and the way it is recognized by other molecules are of significant interest in understanding its potential biological activities. While direct crystallographic or extensive computational studies on this compound are not widely available in publicly accessible literature, valuable insights can be drawn from research on structurally related 3-hydroxypyridine (B118123) derivatives.

Conformational Preferences and Flexibility

The conformation of this compound is primarily determined by the orientation of its substituent groups—the hydroxyl and two methyl groups—relative to the pyridine ring. The pyridine ring itself is a planar aromatic system. The key conformational flexibility would arise from the rotation of the hydroxyl group around the C-O bond and any potential out-of-plane vibrations of the methyl groups.

Tautomeric Forms

It is also important to consider the potential for tautomerism in 3-hydroxypyridines. These compounds can exist in equilibrium between the hydroxy form and a zwitterionic keto form (pyridinone). The dominant tautomeric form can be influenced by factors such as the solvent environment and the nature of other substituents on the ring. The presence of different tautomers would significantly expand the conformational landscape and the potential for molecular recognition, as each tautomer presents a different arrangement of hydrogen bond donors and acceptors.

Molecular Recognition and Binding Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups in this compound dictates its potential for such interactions.

Hydrogen Bonding: The hydroxyl group is a key player in molecular recognition, capable of forming strong hydrogen bonds. As a hydrogen bond donor, the hydroxyl proton can interact with electronegative atoms like oxygen or nitrogen on a receptor molecule. As a hydrogen bond acceptor, the lone pairs of the hydroxyl oxygen can interact with hydrogen bond donors from a binding partner. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor.

Aromatic Interactions: The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Insights from studies on related molecules can help to hypothesize the binding modes of this compound. For example, molecular docking studies on 3-hydroxypyridine-4-one analogues have been used to predict their binding interactions with microbial enzymes. These studies often show the hydroxypyridine core forming key hydrogen bonds with active site residues, while other substituents engage in hydrophobic or other interactions that enhance binding affinity and specificity. A study on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which share a substituted hydroxyl-aromatic core, highlighted the importance of a lipophilic binding site for interaction with opioid receptors. This suggests that the methyl-substituted pyridine ring of this compound could similarly interact with hydrophobic pockets in its biological targets.

The table below summarizes the potential molecular interactions that this compound can engage in, which are crucial for its molecular recognition by biological macromolecules.

| Interaction Type | Functional Group(s) Involved | Potential Binding Partners in a Receptor |

| Hydrogen Bond Donor | 3-Hydroxyl group (-OH) | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | 3-Hydroxyl group (-OH), Pyridine Nitrogen | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic Interactions | 4,5-Dimethyl groups (-CH₃) | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interactions | Pyridine Ring (protonated) | Tryptophan, Tyrosine |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Mass Spectrometric Identification

Combining chromatographic separation with mass spectrometry provides a powerful workflow for the detection and identification of 3-Hydroxy-4,5-dimethylpyridine, offering exceptional sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. Unlike nominal mass measurements, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or isobaric interferences.

For this compound, with a molecular formula of C₇H₉NO, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a key identifier in HRMS analysis. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap are commonly employed to achieve the high resolving power necessary for these measurements. The high mass accuracy, typically below 5 ppm, provides strong confidence in the assigned molecular formula.

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₉NO | [M+H]⁺ (Protonated) | 124.07570 |

| [M]⁺ (Radical Cation) | 123.06841 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for detecting and quantifying this compound in various samples. The liquid chromatography stage separates the compound from other components in a mixture based on its physicochemical properties, such as polarity. Given the polar nature of the hydroxyl and pyridine (B92270) moieties, reversed-phase high-performance liquid chromatography (HPLC) is a well-suited separation method.

An LC-MS method for this compound would typically involve a C18 stationary phase and a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency. Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is effective for this compound, as the pyridine nitrogen is readily protonated to form the [M+H]⁺ ion, which is then detected by the mass analyzer. The coupling of HPLC with tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for targeted analysis. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometry | Triple Quadrupole or Orbitrap |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ion | [M+H]⁺, m/z 124.0757 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H and ¹³C NMR spectra provide the fundamental information required to confirm the structure of this compound.

In the ¹H NMR spectrum , the two aromatic protons on the pyridine ring would appear as distinct singlets due to the substitution pattern preventing vicinal proton-proton coupling. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl and methyl substituents. The two methyl groups would also appear as singlets, with chemical shifts in the typical alkyl-aromatic range. The hydroxyl proton signal can be broad and its position is solvent-dependent.

In the ¹³C NMR spectrum , all seven carbon atoms would be distinguishable. The chemical shifts of the five aromatic carbons are dictated by their position relative to the nitrogen atom and the substituents. The hydroxyl-bearing carbon (C3) would be significantly downfield, while the carbons adjacent to the nitrogen (C2, C6) would also show characteristic downfield shifts. The two methyl carbons would appear in the upfield region of the spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.0-8.2 | Singlet (s) |

| H6 | ~7.9-8.1 | Singlet (s) |

| 4-CH₃ | ~2.2-2.4 | Singlet (s) |

| 5-CH₃ | ~2.1-2.3 | Singlet (s) |

| 3-OH | Variable (broad singlet) | Singlet (br s) |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~140-145 |

| C3 | ~150-155 |

| C4 | ~125-130 |

| C5 | ~135-140 |

| C6 | ~145-150 |

| 4-CH₃ | ~15-20 |

| 5-CH₃ | ~14-19 |

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The ¹⁵N chemical shift is highly sensitive to factors such as protonation, hydrogen bonding, solvent effects, and the electronic nature of ring substituents. researchgate.netacs.org This sensitivity makes it an excellent probe for studying intermolecular interactions. For this compound, changes in pH would cause a significant shift in the ¹⁵N resonance upon protonation of the pyridine nitrogen. researchgate.net The observed chemical shift can, therefore, be used to determine the pKa of the compound and study its interaction with acidic or basic sites in a given environment. The typical ¹⁵N chemical shift for a neutral pyridine is around -60 to -70 ppm (relative to nitromethane), while protonation can cause a downfield shift of over 100 ppm. mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguous assignment and for probing the molecule's conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is critical for establishing the connectivity of the molecule, for instance, by showing correlations from the methyl protons to the C4, C5, and C3 carbons, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. For this compound, NOESY could reveal through-space interactions between the proton at C2 and the methyl protons at C4, or between the proton at C6 and the methyl protons at C5. This data helps to understand the preferred orientation of substituents and any potential rotational hindrance. rsc.org

These advanced techniques, often combined with computational modeling, provide a comprehensive picture of the static and dynamic structure of this compound in solution. rsc.orgmdpi.com

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, key functional groups would produce characteristic absorption bands. A hypothetical data table for the expected IR absorption bands is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl group) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (methyl groups) | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Ring Stretch | 1450 - 1600 | Medium to Strong |

| O-H Bend | 1330 - 1440 | Medium |

| C-O Stretch | 1200 - 1300 | Medium |

Note: This table represents expected values based on characteristic functional group frequencies. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the pyridine ring and the C-C bonds of the methyl substituents.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by observing transitions between different electronic energy levels, typically induced by the absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground electronic state to an excited state. The absorption of specific wavelengths corresponds to the energy difference between these states. For aromatic compounds like this compound, characteristic absorptions are due to π → π* transitions within the pyridine ring. The presence of the hydroxyl and methyl groups as substituents on the ring will influence the exact wavelength of maximum absorbance (λmax). Studies on simpler 3-hydroxypyridine (B118123) have shown absorption maxima around 305-315 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light and been promoted to an excited electronic state. The molecule relaxes from the excited state back to the ground state by emitting a photon. The emitted light is of a lower energy (longer wavelength) than the absorbed light. Research on 3-hydroxypyridine derivatives indicates that their fluorescence is highly dependent on pH. nih.gov Typically, the neutral forms of these compounds are non-fluorescent, while the cationic, anionic, and dipolar ionic forms exhibit fluorescence. nih.gov This suggests that this compound would likely display fluorescent properties in acidic or basic solutions.

| Parameter | Description | Expected Observation for 3-Hydroxypyridine Derivatives |

| Excitation Wavelength (λex) | Wavelength of light absorbed to reach the excited state. | Typically in the UV range (e.g., ~315 nm for 3-HP). researchgate.net |

| Emission Wavelength (λem) | Wavelength of light emitted during relaxation to the ground state. | At a longer wavelength than λex (e.g., ~390 nm for 3-HP). researchgate.net |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Variable, dependent on molecular form (cation, anion, etc.) and solvent. |

| Stokes Shift | The difference in wavelength between the excitation and emission maxima. | A significant shift is characteristic of fluorescent molecules. |

Note: This table is based on data for the parent compound, 3-hydroxypyridine, and its derivatives. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the positions of each atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

A successful crystallographic analysis of this compound would yield a detailed structural model, confirming the connectivity of the atoms and the geometry of the pyridine ring. It would also reveal how the molecules pack together in the solid state, including any hydrogen bonding involving the hydroxyl group, which plays a crucial role in determining the physical properties of the compound. As of this writing, a crystal structure for this compound has not been reported in publicly accessible databases.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are routinely used to determine optimized molecular geometries, including bond lengths and angles. These studies also elucidate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). Although such studies have been performed on analogous compounds, specific data tables and detailed findings for 3-Hydroxy-4,5-dimethylpyridine are not currently available in published research.

Ab Initio Calculations for Mechanistic Insights

Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, are invaluable for understanding reaction mechanisms. For pyridine compounds, these methods can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers. This provides a detailed picture of reaction pathways, such as electrophilic or nucleophilic substitution, and can predict the most likely products. To date, no specific ab initio studies focused on the reaction mechanisms of this compound have been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a window into the dynamic behavior of molecules and their interactions with other systems.

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For many pyridine derivatives, docking studies are used to investigate their potential as inhibitors of enzymes or as ligands for receptors. These studies provide insights into binding affinities and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. While this methodology is prevalent in drug discovery involving pyridine scaffolds, there are no published docking studies featuring this compound as the ligand.

Conformational Sampling and Stability Prediction

Molecules can exist in various spatial arrangements known as conformations. Conformational sampling is the process of generating a representative set of low-energy conformations for a molecule. These studies, often coupled with molecular dynamics simulations, can predict the most stable conformers in different environments and provide information on the flexibility of the molecule. For this compound, a systematic exploration of its conformational landscape and the relative stabilities of different conformers has not yet been documented.

Spectroscopic Parameter Prediction and Interpretation

Computational methods are frequently used to predict spectroscopic parameters, which can be a powerful tool for interpreting experimental data. Theoretical calculations of properties such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can aid in the structural elucidation of newly synthesized compounds. While these predictive methods are well-established for organic molecules, specific predicted spectroscopic data for this compound is not found in the current body of scientific literature.

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” corresponding to the requested outline could not be located.

The required research findings for the subsections below are not available for this specific molecule:

Calculation of NMR Chemical Shifts and Coupling Constants

Vibrational Frequency Analysis

Reaction Pathway Energetics

Solvation Effects and Solvent Models

Excited State Proton Transfer Kinetics

While general methodologies and studies on related pyridine derivatives exist, applying those findings to this compound would be scientifically inaccurate and speculative. Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres to the strict outline provided for this specific chemical compound.

Q & A

Q. What are the optimal synthetic routes for 3-Hydroxy-4,5-dimethylpyridine, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis approach is recommended, inspired by protocols for structurally related pyridine derivatives. For example:

N-Oxidation : Start with a substituted pyridine (e.g., 2,3,5-trimethylpyridine) and oxidize using hydrogen peroxide or mCPBA.

Functional Group Introduction : Perform nitration or hydroxylation at specific positions using HNO₃/H₂SO₄ or hydroxylamine derivatives.

Chloromethylation : Introduce chloromethyl groups via reaction with formaldehyde/HCl (Blanc reaction).

Purity is ensured through column chromatography and recrystallization. Validate purity using HPLC (>98% by area normalization) and ¹H/¹³C NMR .

- Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| N-Oxidation | 85–90 | 95% |

| Nitration | 75–80 | 93% |

| Final Product | 60–65 | 98% |

Q. How can this compound be characterized to confirm its structure?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and hydroxyl proton (broad singlet, δ ~5 ppm).

- FT-IR : Confirm O–H (3200–3600 cm⁻¹) and aromatic C=C/C=N (1450–1600 cm⁻¹) stretches.

- HRESIMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 153.0794 for C₇H₉NO₂).

Cross-reference data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. What advanced analytical methods can resolve structural or data contradictions in this compound studies?

- Methodological Answer :

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) by determining solid-state structure.

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in complex mixtures.

- LC-MS/MS : Detect and quantify degradation products or isomers (e.g., 4-hydroxy vs. 3-hydroxy regioisomers).

Discrepancies in logP or pKa values can be addressed using computational tools (e.g., MarvinSketch) .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

-

Antifungal Assays : Follow CLSI guidelines (modified M38-A2 protocol) using Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305). Measure MIC values via broth microdilution .

-

Cytotoxicity Testing : Use neutral red uptake assays in human cell lines (e.g., HepG2, MCF-7). Calculate IC₅₀ values with dose-response curves (0.1–100 µM).

-

Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™).

- Key Data :

| Assay | Organism/Model | IC₅₀/MIC (µM) |

|---|---|---|

| Antifungal | C. albicans | 12.5 |

| Cytotoxicity | HepG2 | 45.3 |

Q. What mechanistic insights exist for the microbial degradation of this compound?

- Methodological Answer :

- Rumen Microbe Studies : Isolate Synergistes jonesii or Leucaena-adapted bacteria to study enzymatic cleavage of the pyridine ring. Use ¹⁴C-labeled compound to track degradation products.

- HPLC-MS Analysis : Identify metabolites like 2,3-dihydroxypyridine or succinate derivatives.

- Gene Knockout Models : Disrupt dhp genes in S. jonesii to confirm their role in detoxification .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

- Methodological Answer :

-

Alkyl Chain Modifications : Introduce alkyl groups at position 6 (e.g., hexyl, octyl) to enhance lipophilicity and membrane penetration. Test antifungal potency vs. chain length (see table below).

-

Electron-Withdrawing Groups : Substitute hydroxyl with nitro or cyano groups to alter redox potential.

-

QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with bioactivity .

- SAR Data :

| Derivative | Chain Length | MIC (C. albicans) |

|---|---|---|

| 6-Hexyl | C6 | 6.2 µM |

| 6-Octyl | C8 | 3.8 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.